50-Carboxycyanocobalamin

Übersicht

Beschreibung

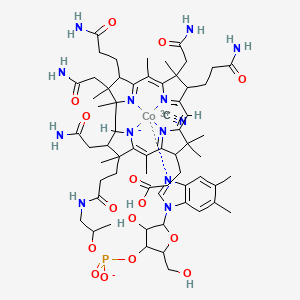

50-Carboxycyanocobalamin is a synthetic compound of vitamin B12 . It is also known as a “corrinoid,” representing a crystallizable cobalt complex .

Synthesis Analysis

The synthesis of this compound is undertaken by custom synthesis . The molecular formula is C63H86CoN14O14P and the molecular weight is 1353.4 .Molecular Structure Analysis

The molecular formula of this compound is C63H87CoN13O15P . The IUPAC name is cobalt (3+); [5- (5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2- (hydroxymethyl)oxolan-3-yl] 1- [3- [ (4Z,9Z,14Z)-2,13,18-tris (2-amino-2-oxoethyl)-12,17-bis (3-amino-3-oxopropyl)-7- (2-carboxyethyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide .Physical and Chemical Properties Analysis

The molecular weight of this compound is 1356.350 . The exact mass is 1355.551392 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen

Role in Cellular Metabolism

5'-Deoxyadenosylcobalamin, a form of Vitamin B12 (cobalamin), plays a crucial role in cellular metabolism. It is particularly important in DNA synthesis, methylation, and mitochondrial metabolism. Deficiencies in B12 can lead to clinical issues with hematological and neurological manifestations, and subclinical deficiency affects a significant portion of the general population, particularly in elderly individuals and those with dietary restrictions (Green et al., 2017).

Microbial Production and Biosynthesis

The intricate biosynthesis of Vitamin B12, including 5'-Deoxyadenosylcobalamin, is confined to certain prokaryotic organisms and does not occur in eukaryotes. It is produced commercially in large quantities from bacterial species due to its essential nutrient status, and its rich scientific history reflects its biological significance (Martens et al., 2002).

Diagnostic Biomarkers and Deficiency

Serum biomarkers such as total B12, holo-transcobalamin, homocysteine, and methylmalonic acid are crucial in determining B12 status. These markers are used to diagnose B12 deficiency, which can lead to neurological deterioration and megaloblastic anemia if untreated. The correlation between serum B12 levels and deficiency is complex and sometimes paradoxical, indicating the need for a nuanced understanding of these biomarkers (Hannibal et al., 2016).

Implications in Neurological Health

The role of 5'-Deoxyadenosylcobalamin in neurological health is significant. It is involved in the myelination of nerve cells, and deficiencies can lead to neurological issues. Research has shown correlations between higher methylmalonic acid concentrations (a marker of B12 deficiency) and lower cognitive function scores in the elderly, highlighting the importance of adequate B12 status for maintaining cognitive health (McCracken et al., 2006).

Clinical and Genetic Aspects

Genetic studies have identified mutations responsible for certain defects in B12 metabolism, such as the cblD defect. These mutations can cause various clinical manifestations, including developmental, hematologic, neurologic, and metabolic abnormalities. Understanding the genetic underpinnings of these conditions is crucial for diagnosis and treatment (Coelho et al., 2008).

Wirkmechanismus

Target of Action

50-Carboxycyanocobalamin, a synthetic form of Vitamin B12, primarily targets the cells characterized by rapid division such as epithelial cells, bone marrow, and myeloid cells . These cells appear to have the greatest requirement for this compound .

Mode of Action

This compound serves as a coenzyme for various metabolic functions, including fat and carbohydrate metabolism and protein synthesis . It is used in cell replication and hematopoiesis . It is also essential for the synthesis of purines and pyrimidines that form DNA .

Biochemical Pathways

This compound plays a vital role in the mitochondrial respiratory chain (MRC) complexes to generate ATP . Metabolic fuels are oxidized within the mitochondrial matrix to produce NADH and FADH2. These reducing equivalents further undergo oxidative phosphorylation (OXPHOS) mechanized by MRC complexes to generate ATP .

Pharmacokinetics

The absorption of this compound is variable from the terminal ileum and requires the presence of calcium and gastric “intrinsic factor” to transfer the compound across the intestinal mucosa . It is principally stored in the liver and bone marrow, and also in the kidneys and adrenals . It is converted in tissues to active coenzymes, methylcobalamin and deoxyadenosylcobalamin, and undergoes some enterohepatic recycling . It is excreted in urine, with 50% to 98% as unchanged drug .

Result of Action

The molecular and cellular effects of this compound’s action include the conversion of megaloblastic to normoblastic erythroid hyperplasia within bone marrow . It also results in an increased reticulocyte count . In terms of cellular energy production, mitochondria of cells oxidize a diverse array of metabolic fuels to generate a majority of the cellular energy by respiration .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the cellular microenvironment can shift the cellular energy metabolism from OXPHOS to the glycolytic mode . Furthermore, the compound’s action can be affected by conditions such as the presence of certain diseases, dietary insufficiency, and the use of certain medications .

Eigenschaften

IUPAC Name |

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-12,17-bis(3-amino-3-oxopropyl)-7-(2-carboxyethyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H89N12O15P.CN.Co/c1-29-20-39-40(21-30(29)2)74(28-69-39)57-52(84)53(41(27-75)87-57)89-90(85,86)88-31(3)26-68-48(81)18-19-59(8)37(22-45(65)78)56-62(11)61(10,25-47(67)80)36(13-16-44(64)77)51(73-62)33(5)55-60(9,24-46(66)79)34(12-15-43(63)76)38(70-55)23-42-58(6,7)35(14-17-49(82)83)50(71-42)32(4)54(59)72-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,75,84H,12-19,22,24-27H2,1-11H3,(H14,63,64,65,66,67,68,70,71,72,73,76,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKAGBDRPDSHOA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)O)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)O)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H87CoN13O15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1S)-1-phenylethyl]-4-imidazolecarboxylic acid ethyl ester](/img/structure/B602290.png)